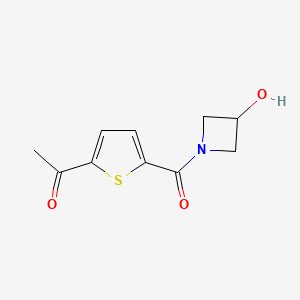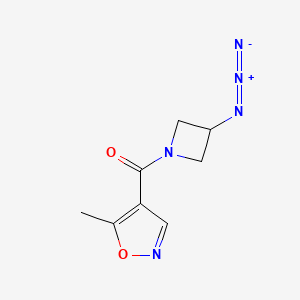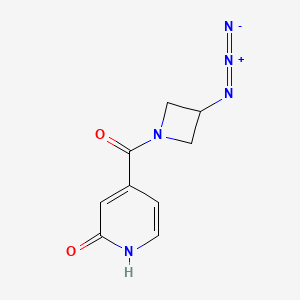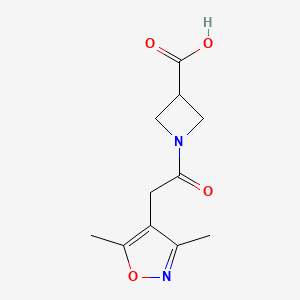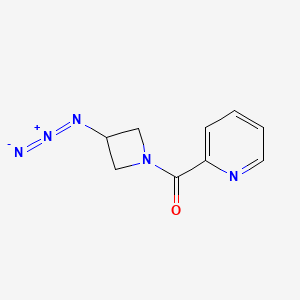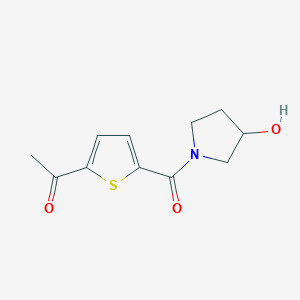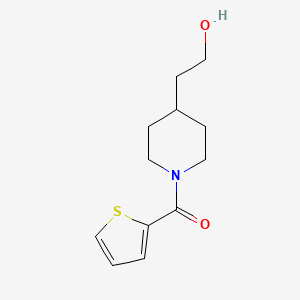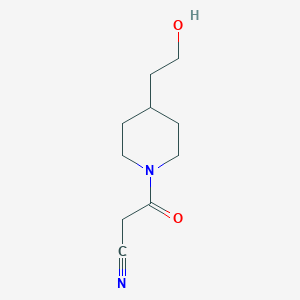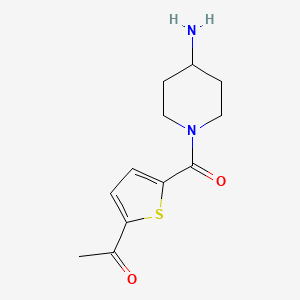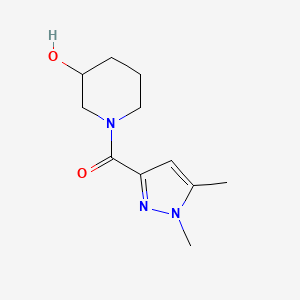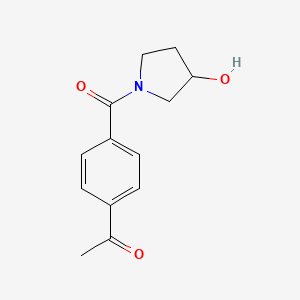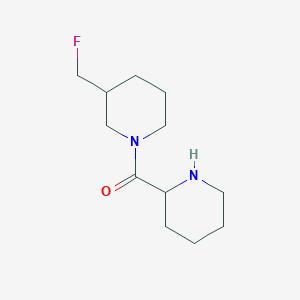
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Descripción general
Descripción
The compound (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound with the molecular formula C12H21FN2O and a molecular weight of 228.31 g/mol. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been utilized in the synthesis and structural exploration of novel bioactive heterocycles. For instance, a related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was prepared and its structure was characterized using various spectroscopic techniques and X-ray diffraction studies, indicating its potential antiproliferative activity (S. Benaka Prasad et al., 2018). Similarly, research has been conducted on the synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, highlighting its synthetic accessibility and potential applications (Zheng Rui).
Anticancer Activity
Another dimension of application involves exploring the anticancer effects associated with the piperidine framework. Compounds derived from modifications of the piperidine structure, such as (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, have shown antiproliferative activity against human leukemia cells, suggesting their potential in cancer therapy (K. Vinaya et al., 2011).
Neuroprotective Activities
Moreover, compounds with structural similarities have been designed and synthesized, showing significant neuroprotective effects both in vitro and in vivo against glutamate-induced cell death and acute cerebral ischemia, respectively. This indicates the potential of such compounds for the development of new anti-ischemic stroke agents (Y. Zhong et al., 2020).
Corrosion Inhibition
Furthermore, piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on the corrosion of iron, showcasing their utility in materials science. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties, providing insights into the effectiveness of these compounds as corrosion inhibitors (S. Kaya et al., 2016).
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone, is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. For instance, some piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
The exact mode of action can vary depending on the specific piperidine derivative and its target. In general, these compounds can bind to their targets and modulate their activity, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibition of kinases like ALK and ROS1 can impact signal transduction pathways involved in cell growth and survival .
Result of Action
The cellular effects of piperidine derivatives can include changes in cell growth, survival, and function, depending on the specific targets and pathways affected .
Propiedades
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-8-10-4-3-7-15(9-10)12(16)11-5-1-2-6-14-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSFQXQQHDGOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


